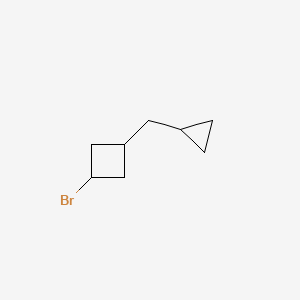

1-Bromo-3-(cyclopropylmethyl)cyclobutane

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

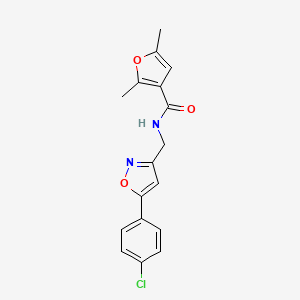

1-Bromo-3-(cyclopropylmethyl)cyclobutane is a chemical compound with the molecular formula C8H13Br. It has a molecular weight of 189.1 . The IUPAC name for this compound is this compound .

Molecular Structure Analysis

The InChI code for this compound is 1S/C8H13Br/c9-8-4-7(5-8)3-6-1-2-6/h6-8H,1-5H2 . This code provides a specific description of the molecule’s structure.Aplicaciones Científicas De Investigación

Palladium-Catalyzed Reactions

Palladium-catalyzed reactions involving cyclobutanones and aryl bromides have been studied for their efficiency in forming 4-arylmethyl-3,4-dihydrocoumarins through carbon-carbon bond cleavage and formation processes. This method highlights the potential of using palladium catalysts for intricate chemical synthesis, demonstrating significant yields in the formation of lactones from cyclobutanones (Matsuda, Shigeno, & Murakami, 2008).

Carbonic Anhydrase Inhibition

Research into cyclopropylcarboxylic acids and esters incorporating bromophenol moieties has uncovered their potential as inhibitors of the carbonic anhydrase enzyme. These compounds, including bromophenol derivatives with cyclopropane structures, have shown excellent inhibitory effects against human carbonic anhydrase isoenzymes, suggesting applications in medical research and drug development (Boztaş et al., 2015).

Lewis Acid-Catalyzed Cascade Constructions

Arylmethylenecyclopropanes have been used in conjunction with Lewis acids to produce functionalized methylenecyclobutene, cyclobutane, and cyclopropane derivatives. This research demonstrates the versatility of Lewis acid catalysis in promoting complex molecular rearrangements and the creation of new chemical structures under mild conditions (Yao & Shi, 2007).

Synthesis of Spiro- and Dispirotetrahydropyrane Derivatives

The synthesis of spiro- and dispirotetrahydropyrane derivatives involving cyclobutane fragments has been explored, highlighting the potential of cyclobutane-based compounds in the construction of complex heterocyclic structures. This work sheds light on the synthetic utility of cyclobutane and its derivatives in creating diverse and intricate organic molecules (Kirillov & Melekhin, 2009).

Metal-Free Cyclobutadiene Reagents

The development of metal-free cyclobutadiene reagents for intermolecular [4 + 2] cycloadditions opens new avenues for the synthesis of complex organic compounds, including those incorporating bromocyclobutadiene. This innovative approach simplifies the synthesis process, reduces hazardous byproduct generation, and demonstrates the utility of cyclobutadiene in organic synthesis (Boswell et al., 2023).

Propiedades

IUPAC Name |

1-bromo-3-(cyclopropylmethyl)cyclobutane |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H13Br/c9-8-4-7(5-8)3-6-1-2-6/h6-8H,1-5H2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NIQVLKDXPPENOJ-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC1CC2CC(C2)Br |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H13Br |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

189.09 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![1-[(3-Methylimidazol-4-yl)methyl]-4-propan-2-ylpiperazine;oxalic acid](/img/structure/B2393741.png)

![(Z)-[amino({4-[(2-chloro-1,3-thiazol-5-yl)methoxy]phenyl})methylidene]aminothiophene-2-carboxylate](/img/structure/B2393742.png)

![6-Bromo-3,4-dihydro-2H-spiro[isoquinoline-1,3'-oxetane]](/img/structure/B2393748.png)

![N-(benzo[d][1,3]dioxol-5-yl)-2-((4-methyl-5-(6-methylimidazo[2,1-b]thiazol-5-yl)-4H-1,2,4-triazol-3-yl)thio)acetamide](/img/structure/B2393749.png)

![(E)-2-cyano-N-(2,5-dimethylphenyl)-3-[3-methoxy-4-[(4-methylphenyl)methoxy]phenyl]prop-2-enamide](/img/structure/B2393754.png)

![N-(3-acetamidophenyl)-2-[(4-amino-6-methyl-5-oxo-1,2,4-triazin-3-yl)sulfanyl]acetamide](/img/structure/B2393757.png)

![ethyl 2-(4-(4-(methylthio)phenyl)-1,1-dioxido-3-oxo-3,4-dihydro-2H-pyrido[2,3-e][1,2,4]thiadiazin-2-yl)acetate](/img/structure/B2393760.png)

![1-(3-{[3-chloro-5-(trifluoromethyl)-2-pyridinyl]oxy}phenyl)-N,N-dimethyl-1H-1,2,3,4-tetraazol-5-amine](/img/structure/B2393762.png)

![N-(3,4-dimethylphenyl)-3-(2-methoxyphenyl)-5-methylpyrazolo[1,5-a]pyrimidin-7-amine](/img/structure/B2393763.png)